5-bromo-N-(3-chloro-4-methylphenyl)pyridine-2-carboxamide
Description
5-Bromo-N-(3-chloro-4-methylphenyl)pyridine-2-carboxamide is a halogenated pyridine derivative featuring a pyridine ring substituted with a bromine atom at position 5 and an amide group at position 2. The amide nitrogen is further bonded to a 3-chloro-4-methylphenyl substituent. This structural motif combines halogen atoms (Br, Cl) and a methyl group, which are known to influence electronic properties, lipophilicity, and intermolecular interactions.
The synthesis of related compounds often involves condensation reactions between pyridine derivatives and substituted anilines, as exemplified in , where 2-chloronicotinic acid reacts with 3-bromo-2-methylaniline to form a structurally similar carboxamide . The planar conformation of the molecule, stabilized by π-conjugation across the pyridine ring and amide bridge, may enhance stacking interactions with biological targets .
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-(3-chloro-4-methylphenyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O/c1-8-2-4-10(6-11(8)15)17-13(18)12-5-3-9(14)7-16-12/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDYRGMQUUKKQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-chloro-4-methylphenyl)pyridine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-chloropyridine and 3-chloro-4-methylaniline.
Coupling Reaction: The key step involves a coupling reaction between 5-bromo-2-chloropyridine and 3-chloro-4-methylaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3-chloro-4-methylphenyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
5-Bromo-N-(3-chloro-4-methylphenyl)pyridine-2-carboxamide has been investigated for its antibacterial and antiviral properties. Preliminary studies indicate that it may serve as a lead compound in the development of new drugs aimed at treating infections caused by resistant bacterial strains. For instance, in vitro studies have shown promising results against various pathogens, suggesting its potential as an antibacterial agent .
Case Study: Antibacterial Activity
In a recent study, derivatives of similar compounds were evaluated for their antibacterial effects against multi-drug resistant Salmonella Typhi. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 6.25 mg/mL, indicating strong antibacterial activity .
Agricultural Applications
The compound has also been explored for its utility in agrochemicals. It is part of pesticide formulations that target invertebrate pests. Research has demonstrated that compounds similar to this compound can enhance the efficacy of existing pesticides when used in combination with other active ingredients .
Example: Pesticide Formulations
Pesticide mixtures containing derivatives of this compound have been patented for their effectiveness against various agricultural pests. These formulations leverage the compound's structural characteristics to improve pest control strategies while minimizing environmental impact .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo substitution reactions allows for the introduction of various functional groups, making it valuable in the development of novel chemical entities.
Summary Table of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Medicinal Chemistry | Potential antibacterial and antiviral agent | MIC of 6.25 mg/mL against resistant S. Typhi |
| Agricultural Science | Component in pesticide formulations targeting invertebrate pests | Effective mixtures enhancing pest control |
| Organic Synthesis | Building block for complex organic molecules | Participates in various substitution reactions |
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-chloro-4-methylphenyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with viral proteins, resulting in antiviral effects .
Comparison with Similar Compounds
5-Bromo-2-chloro-N-methoxy-N-methyl-4-pyridinecarboxamide (CAS 1256790-08-5)
- Structural Features : Bromine at position 5, chlorine at position 2, and a methoxy-methyl amide group at position 3.
- Comparison : The absence of a phenyl substituent and the presence of a smaller methoxy-methyl group reduce steric bulk compared to the target compound. This may enhance solubility but diminish binding affinity to hydrophobic enzyme pockets. The chloro-bromo substitution pattern could increase electrophilicity, influencing reactivity in cross-coupling reactions .
Heterocycle Variations
5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Z14, ZINC27742665)
- Structural Features : Pyrimidine ring (vs. pyridine), methylsulfanyl group at position 2, and a benzothiazole substituent.
- The benzothiazole group, a privileged scaffold in medicinal chemistry, may confer antiviral activity (implied by its inclusion in a Dengue virus NS study). However, the methylsulfanyl group could reduce metabolic stability compared to halogenated analogs .
Amide-Linked Aromatic Groups
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Structural Features : Dihydropyridine ring with a keto group and a bromo-methylphenyl amide.
- The keto group enables tautomerism, which may alter binding modes in biological systems. Structural studies highlight centrosymmetric dimer formation via N–H⋯O hydrogen bonds, a feature absent in the fully aromatic target compound .
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine
- Structural Features : Pyridine ring with a bromine at position 5 and a dimethoxybenzyl amine substituent.
- Comparison: The amine linkage (vs. The dimethoxy groups increase electron density and lipophilicity, which could improve membrane permeability .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Research Findings and Implications
- Biological Activity : While the target compound’s activity is unspecified, analogs like Z14 are implicated in antiviral research. The benzothiazole and pyrimidine motifs in Z14 suggest targeting viral proteases or polymerases .
- Crystallographic Insights : Compounds such as N-(3-bromo-2-methylphenyl)-2-oxo-dihydropyridine-3-carboxamide exhibit hydrogen-bonded dimerization, which could stabilize crystal lattices and influence dissolution rates in drug formulations .
Biological Activity
5-bromo-N-(3-chloro-4-methylphenyl)pyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and immune modulation. This article explores its biological activity based on diverse research findings, including data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of pyridine derivatives known for their pharmacological properties. The presence of bromine and chlorine substituents, along with the carboxamide functional group, contributes to its biological activity.
Research indicates that compounds similar to this compound may modulate immune responses by interacting with the PD-1/PD-L1 pathway. This pathway is crucial for regulating T-cell activation and maintaining immune tolerance. By inhibiting PD-1 signaling, these compounds can enhance anti-tumor immunity, making them promising candidates for cancer immunotherapy .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the observed IC50 values for different cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | |
| MCF-7 (breast cancer) | 15.3 | |
| A549 (lung cancer) | 10.8 |
These values indicate the compound's potency in inhibiting cell proliferation across multiple cancer types.
In Vivo Studies
Preclinical studies have also been conducted to evaluate the compound's efficacy in animal models. A notable study involved administering the compound to mice with xenografted tumors. The results showed a significant reduction in tumor size compared to control groups, further supporting its potential as an anti-cancer agent .
Case Studies
- Case Study 1: Breast Cancer Treatment
- Case Study 2: Lung Cancer
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5-bromo-N-(3-chloro-4-methylphenyl)pyridine-2-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling pyridine-2-carboxylic acid derivatives with substituted anilines. For example, a modified Ullmann coupling or Buchwald-Hartwig amidation can be employed using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in polar aprotic solvents (e.g., DMF) at 80–100°C . Precursor bromination steps may require NBS (N-bromosuccinimide) under controlled light conditions. Optimization involves adjusting solvent polarity, catalyst loading, and temperature to minimize side products (e.g., dehalogenation byproducts). Characterization by H/C NMR and LC-MS is critical for purity validation .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, revealing bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in ). Complementary techniques include:
- NMR spectroscopy : H NMR (δ 8.2–8.6 ppm for pyridine protons) and C NMR (carbonyl C=O at ~165 ppm).
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 365.01).
- FT-IR : Stretching vibrations for amide C=O (~1680 cm⁻¹) and aromatic C-Br (~560 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screens focus on cytotoxicity (MTT assay in HEK-293 or HeLa cells) and antimicrobial activity (MIC assays against S. aureus and E. coli). Dose-response curves (0.1–100 µM) and selectivity indices (SI = IC₅₀(normal cells)/IC₅₀(cancer cells)) are calculated. For receptor-targeted studies, radioligand binding assays (e.g., competitive displacement with H-labeled ligands) are used to assess affinity .
Advanced Research Questions
Q. How do crystallographic studies inform the compound’s intermolecular interactions and stability?
- Methodological Answer : SC-XRD reveals key packing motifs, such as centrosymmetric dimers via N–H···O hydrogen bonds (N–H distance ~1.88 Å, angle ~169°) and π-π stacking (3.5–4.0 Å spacing) between pyridine and aryl rings. These interactions correlate with thermal stability (TGA/DSC data) and solubility profiles. Bromine’s steric effects can disrupt planar conformations, impacting bioavailability .
Q. What computational strategies are used to predict SAR (Structure-Activity Relationships) and optimize bioactivity?
- Methodological Answer :
- Docking simulations : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase ATP-binding pockets). Focus on halogen bonding (Br···O/N) and hydrophobic contacts with the 3-chloro-4-methylphenyl group.
- QSAR models : MLR (Multiple Linear Regression) using descriptors like logP, polar surface area, and H-bond acceptors to predict IC₅₀ values.
- DFT calculations : Assess electronic effects (e.g., charge distribution on pyridine ring) using B3LYP/6-31G(d) basis sets .
Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., serum protein binding, pH). Mitigation strategies include:
- Standardized protocols : Use serum-free media and control for redox activity (e.g., add catalase to neutralize ROS).
- Orthogonal assays : Validate cytotoxicity via ATP-based assays (CellTiter-Glo) and apoptosis markers (Annexin V/PI).
- Metabolic stability testing : Microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation .
Q. What strategies are effective in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Methodological Answer : For chiral analogs, use asymmetric catalysis (e.g., BINAP ligands with CuI) in flow reactors to enhance reproducibility. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or CD spectroscopy. Continuous crystallization techniques (e.g., mixed-suspension mixed-product removal) prevent racemization during scale-up .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
